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Compound of Interest

2-{(4-

Fluorophenoxy)methyljoxirane

Cat. No. B096899

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound
2-[(4-Fluorophenoxy)methyl]oxirane, a molecule of interest in synthetic and medicinal
chemistry. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
The information presented herein is intended to serve as a comprehensive reference for
researchers engaged in the synthesis, characterization, and application of this and related

compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2-[(4-
Fluorophenoxy)methyl]oxirane.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.01-6.96 m 2H Ar-H
6.89-6.84 m 2H Ar-H
4.18 dd 1H -O-CH3- (geminal)
3.91 dd 1H -O-CH3- (geminal)
3.35-3.32 m 1H Oxirane-CH
Oxirane-CH:z
2.89 dd 1H )
(geminal)
Oxirane-CH:
2.74 t 1H _
(geminal)

Solvent: CDCls. Reference: TMS at O ppm.

« 13 1
Chemical Shift (8) ppm Assignment
157.3 (d, J = 238.5 Hz) C-F
154.8 Ar-C-O
115.8 (d, J = 23.1 Hz) Ar-CH
115.6 (d, J = 7.7 Hz) Ar-CH
69.1 -O-CHa-
50.2 Oxirane-CH
44.8 Oxirane-CH:

Solvent: CDCIls. The carbon attached to fluorine shows a characteristic doublet due to C-F
coupling.

Table 3: FT-IR Spectroscopic Data (Characteristic Peaks)
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic and

~3000 Medium

aliphatic)
~1500 Strong C=C stretch (aromatic ring)
~1250 Strong C-O-C stretch (asymmetric)
~1100 Strong C-F stretch
~915, 845 Medium Oxirane ring vibrations

Data is representative and may vary slightly based on the experimental setup.

Table 4: Mass Spectrometry Data

m/z Interpretation

168 [M]* (Molecular lon)
111 [M - CsHsO]*

95 [CeH4F]*

57 [C3HsO]*

lonization Method: Electron lonization (El). The fragmentation pattern is consistent with the
structure of 2-[(4-Fluorophenoxy)methyl]oxirane.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, operating at a frequency
of 400 MHz for *H NMR and 100 MHz for 13C NMR.
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Sample Preparation: Approximately 10-20 mg of 2-[(4-Fluorophenoxy)methyl]oxirane was
dissolved in ~0.7 mL of deuterated chloroform (CDCIls). A small amount of tetramethylsilane
(TMS) was added as an internal standard for chemical shift referencing (6 = 0.00 ppm).

IH NMR Acquisition:

The prepared sample was transferred to a 5 mm NMR tube.

e The spectrometer was tuned and the magnetic field was shimmed to achieve optimal
resolution.

» A standard single-pulse experiment was performed.

o Key acquisition parameters included a spectral width of approximately 16 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

o Typically, 16 to 64 scans were accumulated to achieve a good signal-to-noise ratio.

e The resulting Free Induction Decay (FID) was processed using a Fourier transform with an
exponential window function.

13C NMR Acquisition:
e The same sample prepared for *H NMR was used.

o A proton-decoupled pulse sequence (e.g., zgpg30) was employed to simplify the spectrum
and enhance the signal-to-noise ratio.

o Key acquisition parameters included a spectral width of approximately 220 ppm, a relaxation
delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

e Several hundred to several thousand scans were accumulated due to the lower natural
abundance and sensitivity of the 13C nucleus.

e The FID was processed using a Fourier transform with an exponential window function.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer equipped
with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the neat liquid or solid 2-[(4-
Fluorophenoxy)methyl]oxirane was placed directly onto the diamond crystal of the ATR
accessory.

Data Acquisition:

e Abackground spectrum of the clean, empty ATR crystal was recorded to subtract
atmospheric and instrument-related absorbances.

e The sample was applied to the crystal, and the anvil was pressed down to ensure good
contact.

e The sample spectrum was acquired over the range of 4000-400 cm~1.

o Typically, 16 to 32 scans were co-added at a resolution of 4 cm~1 to obtain a high-quality
spectrum.

e The resulting interferogram was Fourier-transformed to produce the final infrared spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an
Agilent 7890B GC with a 5977A MSD.

Sample Preparation: A dilute solution of 2-[(4-Fluorophenoxy)methyl]Joxirane was prepared
in a volatile organic solvent like dichloromethane or ethyl acetate, at a concentration of
approximately 1 mg/mL.

Data Acquisition:
e 1 uL of the prepared sample was injected into the GC inlet.

o The sample was vaporized and separated on a capillary column (e.g., HP-5ms). The oven
temperature was programmed to ramp from a low temperature (e.g., 50 °C) to a high
temperature (e.g., 250 °C) to ensure elution of the compound.
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e The eluting compound entered the mass spectrometer, where it was ionized using electron
ionization (El) at 70 eV.

e The resulting ions were separated by a quadrupole mass analyzer based on their mass-to-
charge ratio (m/z).

e A mass spectrum was recorded by scanning a mass range of approximately m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-[(4-
Fluorophenoxy)methyl]oxirane: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b096899#spectroscopic-data-of-2-4-
fluorophenoxy-methyl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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